molecular formula C9H10N+ B12057023 2,6-dimethyl-N-methylidyneanilinium

2,6-dimethyl-N-methylidyneanilinium

Cat. No.: B12057023
M. Wt: 132.18 g/mol
InChI Key: PPICWFDZZGVESF-UHFFFAOYSA-N
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Description

2,6-Dimethyl-N-methylidyneanilinium is an organic compound characterized by the presence of two methyl groups attached to the benzene ring and a methylidyne group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-N-methylidyneanilinium typically involves the alkylation of 2,6-dimethylaniline. One common method is the reaction of 2,6-dimethylaniline with formaldehyde and a suitable acid catalyst, such as hydrochloric acid, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired compound.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes often utilize fixed-bed reactors with catalysts that facilitate the alkylation reaction. The use of high-pressure and high-temperature conditions can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-N-methylidyneanilinium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Nitro and sulfonic acid derivatives.

Scientific Research Applications

2,6-Dimethyl-N-methylidyneanilinium has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-N-methylidyneanilinium involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylaniline: Lacks the methylidyne group, making it less reactive in certain chemical reactions.

    2,6-Dimethylphenylamine: Similar structure but different functional groups, leading to distinct chemical properties.

    2,6-Dimethylbenzenamine: Another related compound with variations in reactivity and applications.

Uniqueness

2,6-Dimethyl-N-methylidyneanilinium is unique due to the presence of both methyl and methylidyne groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial processes.

Properties

Molecular Formula

C9H10N+

Molecular Weight

132.18 g/mol

IUPAC Name

(2,6-dimethylphenyl)-methylidyneazanium

InChI

InChI=1S/C9H10N/c1-7-5-4-6-8(2)9(7)10-3/h3-6H,1-2H3/q+1

InChI Key

PPICWFDZZGVESF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)[N+]#C

Origin of Product

United States

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